molecular formula C18H15ClN2O3S2 B2691415 (Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 875285-84-0

(Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No.: B2691415
CAS No.: 875285-84-0
M. Wt: 406.9
InChI Key: KIXBENCLTWYWTQ-WJDWOHSUSA-N
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Description

(Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15ClN2O3S2 and its molecular weight is 406.9. The purity is usually 95%.
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Biological Activity

(Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The synthesis, structure, and potential mechanisms of action will also be discussed.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C18_{18}H15_{15}ClN2_{2}O3_{3}S2_{2}
Molecular Weight 406.9 g/mol
CAS Number 875285-84-0

The structure features a thiazolidinone core with a morpholine ring and a furan substituent, which contributes to its biological activity.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit moderate to strong antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with varying degrees of potency .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For example, thiazolidinone derivatives have demonstrated significant cytotoxic effects against human cancer cell lines in vitro .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for several key enzymes involved in disease processes. Notably, it has been reported to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . Additionally, its derivatives have shown strong urease inhibitory activity, which is crucial for managing urinary tract infections .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and other metabolic pathways, leading to bacterial death.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways via mitochondrial dysfunction and caspase activation.
  • Binding Interactions : Molecular docking studies suggest that it interacts with specific amino acids in target proteins, influencing their activity .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

  • Antimicrobial Studies : A series of thiazolidinone derivatives were tested against multiple bacterial strains, showing significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives could reduce viability in cancer cell lines by over 70% at concentrations as low as 10 µM .
  • Enzyme Kinetics : Kinetic studies on AChE inhibition revealed IC50 values indicating potent inhibition comparable to established drugs used in clinical settings .

Properties

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c19-13-3-1-2-12(10-13)15-5-4-14(24-15)11-16-17(22)21(18(25)26-16)20-6-8-23-9-7-20/h1-5,10-11H,6-9H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXBENCLTWYWTQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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